molecular formula C10H9BrF3NO B1319494 N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide CAS No. 215797-81-2

N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide

Cat. No.: B1319494
CAS No.: 215797-81-2
M. Wt: 296.08 g/mol
InChI Key: JJIFBPZGCDVMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c11-8-3-1-2-7(6-8)4-5-15-9(16)10(12,13)14/h1-3,6H,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIFBPZGCDVMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593559
Record name N-[2-(3-Bromophenyl)ethyl]-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215797-81-2
Record name N-[2-(3-Bromophenyl)ethyl]-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide typically involves a multi-step process. One common method starts with the bromination of phenylethylamine to obtain 3-bromophenylethylamine. This intermediate is then reacted with trifluoroacetic anhydride under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide serves as a valuable scaffold for developing new pharmaceutical agents. Its structural characteristics allow it to act as an inhibitor or modulator in various biochemical pathways.

Key Research Findings :

  • Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by modulating key signaling pathways associated with inflammation and tumor progression. It has been shown to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are often upregulated in tumor environments.
  • Antimicrobial Properties : Research indicates significant antimicrobial activity against both gram-positive and gram-negative bacteria as well as certain fungal strains. This suggests its potential use in developing new antimicrobial agents.

Biological Studies

The compound has been studied for its potential effects on various biological processes:

  • Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties by inhibiting key inflammatory mediators like COX-2 and iNOS. This positions it as a candidate for therapeutic applications in conditions characterized by chronic inflammation.
  • Mechanism of Action : The compound interacts with specific molecular targets involved in inflammatory responses. It modulates signaling pathways such as MAPK/IL-6/NF-κB, leading to reduced expression of inflammatory markers in cell models exposed to UVB radiation.

Material Science Applications

In addition to its biological applications, this compound is being explored for its potential in material science:

  • Development of New Materials : The unique properties of this compound make it suitable for developing advanced materials with specific functionalities, particularly in sectors such as electronics and coatings.

Study on Inflammatory Response

A study demonstrated that this compound significantly reduced the expression of inflammatory markers in fibroblasts exposed to UVB radiation. This suggests its potential utility in dermatological applications aimed at reducing skin inflammation.

Antimicrobial Efficacy

Another research project evaluated the antimicrobial activity of this compound against various pathogens. The results indicated strong inhibitory effects on both gram-positive and gram-negative bacteria as well as certain fungal strains.

Anticancer Mechanisms

Preliminary studies have shown that this compound can induce apoptosis in specific cancer cell lines by modulating apoptotic pathways linked to COX-2 and iNOS expression. This positions it as a candidate for further development as an anticancer therapeutic agent.

Mechanism of Action

The mechanism by which N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetamide group can form hydrogen bonds with active sites, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromophenyl Substitution

(a) N-(4-Bromophenyl)-2,2,2-trifluoroacetamide
  • CAS No.: 24568-11-4
  • Molecular Formula: C₈H₅BrF₃NO
  • Molecular Weight : 268.03 g/mol
  • Key Differences :
    • Lacks the ethyl spacer between the bromophenyl and trifluoroacetamide groups.
    • Bromine at the para position (vs. meta in the target compound).
    • Reduced steric bulk and lower molecular weight enhance solubility in polar solvents.
  • Reactivity : The para-bromo substitution directs electrophilic attacks to specific positions, unlike the meta isomer, which complicates regioselectivity in further functionalization .
(b) N-[2-(4-Bromophenyl)ethyl]-2,2,2-trifluoroacetamide
  • CAS No.: 181514-21-6
  • Molecular Formula: C₁₀H₉BrF₃NO
  • Molecular Weight : 296.08 g/mol
  • Key Differences :
    • Bromine at the para position on the phenethyl group.
    • Similar molecular weight to the target compound but distinct electronic properties due to substitution patterns.
  • Applications : Used in meta-selective C−H borylation reactions, highlighting the influence of substituent position on catalytic selectivity .

Functional Group Modifications

(a) N-(2-(1H-Indol-3-yl)ethyl)-2,2,2-trifluoroacetamide
  • CAS No.: Not explicitly provided (see ).
  • Molecular Formula : C₁₂H₁₀F₃N₂O
  • Key Differences :
    • Replaces bromophenyl with an indole moiety, a heterocyclic aromatic system.
    • Enhanced hydrogen-bonding capacity due to the indole NH group.
  • Synthesis : Prepared via acylation of tryptamine with trifluoroacetic anhydride in dichloromethane .
(b) N-(3-Bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide
  • CAS No.: 1325729-87-0
  • Molecular Formula : C₉H₆BrF₃N₂O₃
  • Key Differences: Incorporates nitro (-NO₂) and methyl (-CH₃) groups on the bromophenyl ring. Nitro group strongly electron-withdrawing, increasing reactivity toward nucleophilic substitution.
  • Applications : Likely used in explosives or agrochemical intermediates due to nitro functionality .

Complex Derivatives

N-[4-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-2,2,2-trifluoroacetamide
  • Molecular Formula : C₂₂H₂₂F₃N₂O₃
  • Key Differences: Features a dihydroisoquinoline core with methoxy substituents. Extended π-system and increased molecular weight (424.42 g/mol) enhance lipophilicity.
  • Applications : High purity (>99%) suggests use as a pharmaceutical intermediate, possibly for CNS-targeting drugs .

Physicochemical and Reactivity Comparison

Property Target Compound N-(4-Bromophenyl)-2,2,2-TFA N-[2-(4-Bromophenyl)ethyl]-2,2,2-TFA
Molecular Weight 296.08 268.03 296.08
Substituent Position meta-Br para-Br para-Br
Lipophilicity (LogP) Higher (due to ethyl spacer) Lower Similar to target
Synthetic Yield Not reported Not reported 48% (for indole analog )
  • Electronic Effects : Meta-bromo substitution in the target compound creates a distinct electronic environment compared to para analogs, influencing resonance and charge distribution.
  • Regioselectivity : The meta position complicates Friedel-Crafts reactions, leading to isomer mixtures, whereas para-substituted analogs may offer cleaner reaction pathways .

Biological Activity

N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide is a chemical compound notable for its potential biological activities, which stem from its unique structural features. The trifluoroacetamide group combined with a bromophenyl ethyl moiety provides distinct electronic properties that may enhance its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with structurally similar compounds.

Structural Characteristics

The compound features a trifluoroacetamide group, which is known for its stability and ability to form hydrogen bonds. The presence of the bromine atom in the phenyl ring enhances lipophilicity and bioavailability, which are critical factors for pharmacological efficacy.

This compound's mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The trifluoroacetamide moiety can participate in hydrogen bonding with biological macromolecules, while the bromophenyl group engages in hydrophobic interactions. These interactions can modulate enzyme activity and influence various biological pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell growth through mechanisms that remain to be fully elucidated. Compounds with similar structures have demonstrated selective toxicity towards tumor cells while sparing normal cells .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines or pathways .
  • Antimicrobial Activity : There is emerging interest in the use of such compounds as inhibitors of bacterial virulence factors, particularly in the context of antibiotic resistance. This could position them as candidates for developing new antimicrobial therapies .

Comparative Analysis

The following table summarizes key structural features and biological activities of this compound compared to related compounds:

Compound NameStructural FeaturesBiological Activity
N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide4-bromophenyl instead of 3-bromophenylVaries in electronic properties; potential anticancer activity
N-(4-fluorophenyl)-2,2,2-trifluoroacetamideFluorine substitution on phenylMay exhibit different reactivity; explored for anti-inflammatory effects
N-[2-(3-chlorophenyl)ethyl]-2,2,2-trifluoroacetamideChlorine substitution instead of bromineDifferences in lipophilicity; potential antimicrobial activity

Case Studies and Research Findings

  • Inhibition Studies : In one study focused on bacterial virulence factors, this compound was shown to reduce secretion levels of specific virulence factors in pathogenic bacteria at concentrations around 50 µM . This suggests a possible role as a type III secretion system (T3SS) inhibitor.
  • Cytotoxicity Assessments : Further investigations into cytotoxicity revealed that while this compound inhibited cancer cell lines effectively at 10 µM concentrations, it did not exhibit significant toxicity towards non-tumorigenic cells . This selectivity is crucial for therapeutic applications.
  • Mechanistic Insights : Studies have indicated that the binding affinity of this compound to target proteins could be influenced by its structural features. The trifluoromethyl group enhances binding stability through increased hydrophobic interactions .

Q & A

Q. What are the recommended synthetic routes for N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide, and how can reaction conditions be optimized for yield?

The compound is synthesized via acylation of 2-(3-bromophenyl)ethylamine with trifluoroacetic anhydride under inert conditions. Key parameters include maintaining anhydrous solvents (e.g., dichloromethane) and a reaction temperature of 0–5°C to minimize side reactions. Post-reaction purification via column chromatography (e.g., pentane/EtOAc) yields >95% purity. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to anhydride) and monitoring completion via TLC .

Q. What spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • NMR : 1^1H and 13^{13}C NMR confirm the presence of the bromophenyl group (δ 7.2–7.4 ppm for aromatic protons) and trifluoroacetamide moiety (δ 2.8–3.2 ppm for -CH2_2-NH-; δ 157–160 ppm for C=O in 13^{13}C).
  • FT-IR : Peaks at ~1680 cm1^{-1} (C=O stretch) and 1150–1250 cm1^{-1} (C-F stretches).
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 297.08) validates molecular weight .

Q. How do the bromophenyl and trifluoroacetamide groups influence reactivity in downstream applications?

The electron-withdrawing trifluoroacetamide group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions. The 3-bromophenyl group provides a site for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce functionalized aryl groups. Steric hindrance from the ethyl spacer may slow reactivity, requiring catalysts like Pd(PPh3_3)4_4 .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in reaction kinetics during trifluoroacetylation?

Kinetic studies reveal competing pathways: (i) direct acylation of the amine and (ii) intermediate formation of mixed anhydrides. Discrepancies in rate constants (e.g., 0.05 vs. 0.12 min1^{-1}) arise from solvent polarity (higher rates in aprotic solvents) and trace moisture. Monitoring via in situ IR spectroscopy resolves these pathways .

Q. How does this compound interact with biological targets, and what assays validate its selectivity?

Preliminary docking studies suggest affinity for kinase ATP-binding pockets (e.g., EGFR). Validate via:

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD_D < 1 µM).
  • Fluorescence Polarization : Competitive displacement assays using FITC-labeled ATP analogs. Counter-screen against off-targets (e.g., GPCRs) using radioligand binding assays .

Q. How can conflicting NMR data (e.g., split signals for NH protons) be resolved?

Split signals indicate rotational restriction of the amide bond. Use variable-temperature NMR (VT-NMR) at 25–60°C to observe coalescence. Alternatively, employ 15^{15}N-labeled samples for 2D HSQC to resolve tautomerism or solvent exchange effects .

Q. What methodologies assess the compound’s metabolic stability in preclinical models?

  • In vitro : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS.
  • In vivo : Administer IV/PO in rodents, collect plasma at 0–24h, and calculate half-life (t1/2_{1/2}) and clearance (Cl). High lipophilicity (logP ~2.8) may reduce aqueous solubility, necessitating co-solvents like PEG-400 .

Q. How does the compound’s reactivity compare to analogs with 4-bromophenyl or chloro substituents?

The 3-bromophenyl isomer exhibits slower coupling kinetics (vs. 4-bromo) due to steric hindrance. Halogen exchange studies (Br → Cl via Ullmann reaction) show 20% lower yields, attributed to weaker C-Cl bond activation. Compare via Hammett plots using σ+^+ values .

Q. What conditions destabilize the trifluoroacetamide group, and how is degradation mitigated?

Hydrolysis under basic conditions (pH >10) cleaves the amide bond. Stabilize by:

  • Storing at -80°C in anhydrous DMSO.
  • Adding radical scavengers (e.g., BHT) to prevent light-induced degradation. Monitor purity via HPLC-UV (λ = 254 nm) .

Q. Can X-ray crystallography resolve the compound’s conformation for structure-activity studies?

Single crystals grown via slow evaporation (acetonitrile/water) reveal a planar amide group and gauche conformation of the ethyl spacer. Compare with DFT-optimized structures (B3LYP/6-31G*) to correlate dihedral angles with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.